![molecular formula C15H18N2OS2 B15155213 3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methylprop-2-en-1-yl group: This step often involves alkylation reactions under basic conditions.
Incorporation of the methylsulfanyl group: This is usually done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the tricyclic core or the methylsulfanyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
科学研究应用
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE: is similar to other tricyclic compounds with sulfur and nitrogen atoms in their structure.
Thiazoles: Compounds containing a thiazole ring, which may exhibit similar chemical reactivity.
Diazines: Compounds with two nitrogen atoms in a six-membered ring, which may have comparable biological activities.
Uniqueness
The uniqueness of 4-(2-METHYLPROP-2-EN-1-YL)-5-(METHYLSULFANYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE lies in its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H18N2OS2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC 名称 |
3-(2-methylprop-2-enyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-9(2)8-17-14(18)12-10-6-4-5-7-11(10)20-13(12)16-15(17)19-3/h1,4-8H2,2-3H3 |
InChI 键 |
JLPWPLWSQCKWPC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


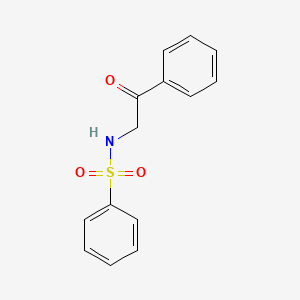
![N-(3-acetylphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155137.png)
![Ethyl 9'-chloro-2,4,6-trioxo-1,5-diphenyl-2',4',4'A,6'-tetrahydro-1'H-spiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-3'-carboxylate](/img/structure/B15155144.png)
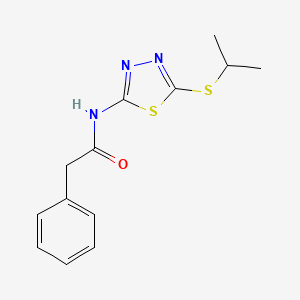
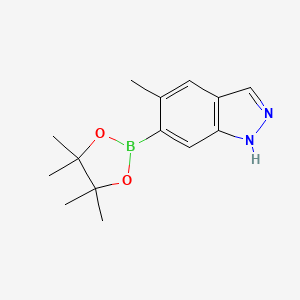
![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)
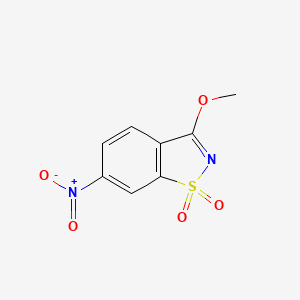
![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)
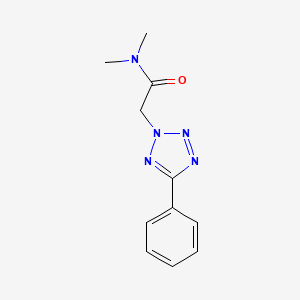
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B15155199.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B15155200.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B15155219.png)
